molecular formula C11H10BrNO3 B2627079 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide CAS No. 2408962-89-8

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide

Cat. No. B2627079
M. Wt: 284.109
InChI Key: ZGTYCNHRLXACMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide is a chemical compound with the molecular formula C11H10BrNO3 . It is used for research purposes and is not intended for human or veterinary use . It has been used in the preparation of a heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .


Synthesis Analysis

The synthesis of 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide involves several steps. A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) . The catalyst was characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and potentiometric titration analysis .


Molecular Structure Analysis

The molecular structure of 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide was analyzed using various techniques such as elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and potentiometric titration analysis .


Chemical Reactions Analysis

The catalytic performance of the catalyst was assessed in the ketalization of ketones with glycol or 1,2-propylene glycol . Various reaction parameters, such as the glycol to cyclohexanone molar ratio, catalyst dosage, reaction temperature, and time, were systematically examined .


Physical And Chemical Properties Analysis

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide is a powder that is insoluble in water . It can volatilize with water vapor and sublimate at 100℃ .

Scientific Research Applications

Synthesis and Characterization

  • Derivatives and Sensitivity to Metals: The study of derivatives of 8-hydroxyquinoline, including 8-hydroxy-2-methylquinoline-4-carboxylic acid, has shown that these compounds have been prepared with various groups that influence solubility and chelation capabilities. These derivatives have been tested for their sensitivities towards metals such as copper, nickel, and zinc, highlighting their potential applications in analytical chemistry to detect and quantify metal ions (R.G.W. Holiingshead, 1958).

Photoluminescence and Semiconductor Properties

  • Novel Zinc Complexes: A novel zinc complex featuring 8-hydroxy-2-methylquinoline-4-carboxylic acid has been synthesized, showcasing interesting solid-state photoluminescence in the blue region. This emission is attributed to ligand-to-metal charge transfer, with the complex also demonstrating semiconductor properties through a narrow optical band gap of 1.73 eV. Such findings suggest potential applications in optoelectronic devices and materials science (Zhi-Qiang Yi et al., 2019).

Photophysical Properties of Copper Complexes

  • Pseudotetrahedral Copper Complexes: Complexes of copper with ligands such as 8-hydroxy-2-methylquinoline-7-carboxylic acid have been synthesized and characterized, showing exceptional photophysical properties. These complexes exhibit significant emission quantum yields and extended excited life times in both solid state and solution, indicating their potential use in photophysical studies and material sciences (J. Małecki et al., 2015).

Reaction Mechanisms and Structural Studies

  • Reaction with Vilsmeier Reagent: Investigations into the reactions of homophthalic acid and its analogs, including 8-methylquinolino variants with Vilsmeier reagent, have led to the discovery of novel compounds and clarified reaction pathways. These studies contribute to the field of organic chemistry by providing insights into the reactivity and structural possibilities of quinoline derivatives (L. Deady & T. Rodemann, 2001).

Supramolecular Chemistry

  • Organic Acid-Base Adducts: Research focusing on the interactions between 2-methylquinoline and various carboxylic acids has highlighted the formation of supramolecular architectures. These studies underline the importance of noncovalent interactions in creating structured complexes, which could have implications for the development of new materials and the understanding of molecular assembly processes (Shouwen Jin et al., 2012).

Safety And Hazards

The safety information for 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.BrH/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYCNHRLXACMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide

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